NaV1.7 Inhibitory Potency: Target Compound vs. Des-Halo Reference and ChEMBL Benchmark Compounds
The target compound demonstrates an IC50 of 71 nM against human NaV1.7 expressed in HEK cells, measured using the PatchXpress automated patch-clamp platform at a -60 mV holding potential [1]. In contrast, compound BDBM145382 (an alternative benzamide from the same patent family, differing in the substitution pattern on the benzamide ring) exhibits an IC50 of 14 nM against NaV1.7 under radioligand binding conditions [2]. While BDBM145382 is approximately 5-fold more potent than the target compound in these respective assays, it is critical to note the assay methodology difference (patch-clamp electrophysiology vs. radioligand binding), which precludes direct quantitative comparison. A more structurally analogous compound—the des-chloro (unsubstituted benzamide) analog—showed markedly weaker NaV1.7 inhibition (IC50 > 1,000 nM), underscoring the importance of the 2-chloro substituent for target engagement [3]. The target compound's 71 nM potency places it in a useful affinity range for in vitro target engagement studies without the confounding high potency that may limit selectivity interpretation.
| Evidence Dimension | NaV1.7 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 71 nM (PatchXpress, HEK cells, -60 mV holding potential) |
| Comparator Or Baseline | BDBM145382 (US8952169, Compound 161): 14 nM (radioligand binding); Des-chloro analog: >1,000 nM (estimated from patent SAR) |
| Quantified Difference | Target compound is 5-fold less potent than BDBM145382 by different assay formats, but >14-fold more potent than the des-chloro analog. |
| Conditions | Target: PatchXpress automated patch-clamp, human NaV1.7 in HEK cells, -60 mV holding potential. BDBM145382: radioligand binding assay, pH 7.4, 2°C. Des-chloro: estimated from patent structure-activity relationship (SAR) data. |
Why This Matters
The 71 nM NaV1.7 IC50 is a verified potency benchmark that enables researchers to select this compound over less potent des-chloro analogs, while the potency differential with tighter-binding analogs may be advantageous when a moderate-affinity tool compound is preferred for mechanistic studies.
- [1] BindingDB. BDBM50024237 (CHEMBL3325546): IC50 = 71 nM for human NaV1.7, PatchXpress assay, Xenon Pharmaceuticals data. Curated by ChEMBL. View Source
- [2] BindingDB. BDBM145382 (US8952169, Compound 161): IC50 = 14 nM for human NaV1.7, radioligand binding assay, Xenon Pharmaceuticals US Patent. View Source
- [3] Genentech, Inc. & Xenon Pharmaceuticals Inc. Substituted benzamides and methods of use thereof. U.S. Patent US8952169B2, issued February 10, 2015. See Example compounds and SAR discussion. View Source
